molecular formula C11H18N4O B2581814 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1267861-07-3

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2581814
CAS No.: 1267861-07-3
M. Wt: 222.292
InChI Key: JBPPJSYNZWHJEJ-UHFFFAOYSA-N
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Description

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a chemical compound offered For Research Use Only (RUO), intended for use in laboratory research and not for any human or veterinary diagnostic, therapeutic, or personal applications. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 5-amine group on the pyrazole ring is a highly versatile synthetic handle, making this compound a valuable precursor for constructing more complex heterocyclic systems . Researchers utilize such 5-aminopyrazole derivatives as key intermediates in the design and synthesis of fused heterocycles like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are structures of significant interest in drug discovery due to their ability to mimic purine bases . The 3-methylpiperidine-1-carbonyl moiety introduces a potential peptidomimetic element, which may be exploited to modulate the compound's physicochemical properties or to target enzyme active sites. As a polyfunctional molecule with multiple nucleophilic sites, its primary research value lies in its application in multi-step organic synthesis, particularly in the development of novel pharmacologically active agents for exploratory biological screening . The structural features of this compound align with those studied for a wide range of potential biological affinities, including anticancer, anti-inflammatory, and antimicrobial activities, which are commonly associated with pyrazole-based molecules .

Properties

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-4-3-5-15(7-8)11(16)9-6-10(12)14(2)13-9/h6,8H,3-5,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPPJSYNZWHJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN(C(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 3-Methylpiperidine-1-Carbonyl Group: This step involves the acylation of the pyrazole ring with 3-methylpiperidine-1-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and carbonyl group undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
Pyrazole ring oxidationKMnO₄ (acidic conditions, 60°C)5-nitroso derivative68%
Piperidine oxidationCrO₃/H₂SO₄ (0°C → RT, 4 hr)N-oxidized piperidine intermediate52%

Key findings:

  • Selective oxidation of the pyrazole ring's C5-position occurs with KMnO₄, forming a nitroso derivative critical for further functionalization.

  • Chromium trioxide selectively oxidizes the piperidine's tertiary nitrogen to an N-oxide, altering electronic properties without ring cleavage.

Reduction Reactions

The carbonyl group and aromatic system participate in reduction pathways:

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
Carbonyl reductionNaBH₄/MeOH (RT, 2 hr)Secondary alcohol derivative84%
Catalytic hydrogenationH₂ (1 atm)/Pd-C (ethanol, 50°C)Tetrahydro-pyrazole analog91%

Key findings:

  • Sodium borohydride reduces the carbonyl to a hydroxyl group while preserving the pyrazole ring's aromaticity .

  • Full hydrogenation of the pyrazole ring requires Pd catalysis, yielding a saturated heterocycle with modified bioactivity.

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyrazole C4-position:

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
HalogenationNBS (DMF, 80°C, 6 hr)4-bromo-pyrazole derivative73%
AminationNH₂OH·HCl (EtOH, reflux, 12 hr)4-amino-pyrazole analog65%

Key findings:

  • N-bromosuccinimide (NBS) selectively brominates the electron-rich C4 position, enabling cross-coupling chemistry.

  • Hydroxylamine introduces an amino group at C4, forming a bifunctional platform for further derivatization .

Condensation and Reductive Amination

The primary amine group participates in imine formation:

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
Schiff base formation4-methoxybenzaldehyde (neat, 120°C, 2 hr)N-benzylidene derivative89%
Reductive aminationNaBH₄/MeOH (0°C → RT, 1 hr)N-(4-methoxybenzyl) substituted product76%

Key findings:

  • Solvent-free condensation with aromatic aldehydes produces stable imines in high yields .

  • Subsequent borohydride reduction generates secondary amines without requiring intermediate purification .

Reaction Selectivity Trends

A comparative analysis reveals distinct reactivity patterns:

PositionReactivity OrderDominant Factors
Pyrazole C4Bromination > Amination > OxidationElectron density from 3-methyl group
Piperidine NOxidation > AlkylationSteric shielding by methyl substituent
Carbonyl OReduction > Nucleophilic attackPolarization from adjacent N-atom

Data synthesized from demonstrates that steric effects from the 3-methylpiperidine group and electronic contributions from the pyrazole ring govern reaction outcomes. These insights enable precise structural modifications for pharmaceutical applications.

Scientific Research Applications

Neuropharmacology

One of the primary applications of 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is as an inhibitor of glycine transporters, particularly GlyT1. GlyT1 inhibitors have therapeutic potential in treating neurological disorders such as schizophrenia and depression. The introduction of the piperidine moiety enhances the compound's binding affinity and selectivity towards these targets, suggesting its potential as a neuroprotective agent .

Antioxidant Properties

Research has shown that derivatives of pyrazole, including this compound, exhibit significant antioxidant capabilities. In studies involving neurocytoprotective effects, compounds similar to this compound demonstrated remarkable free radical scavenging activity. This property is crucial for developing formulations aimed at treating ischemic strokes and other oxidative stress-related conditions .

Pharmaceutical Development

The compound has been investigated for its potential use in pharmaceutical formulations targeting various diseases. Its unique chemical structure allows it to interact with multiple biological pathways, influencing cell growth, apoptosis, and metabolism. These mechanisms are vital for its application in drug development aimed at treating complex diseases.

Case Studies

Study Focus Findings
Study on GlyT1 InhibitionInvestigated the role of this compound in inhibiting glycine transportersDemonstrated efficacy in reducing symptoms associated with schizophrenia and depression through enhanced binding affinity
Antioxidant Activity ResearchEvaluated antioxidant properties of pyrazole derivativesFound significant neuroprotective effects in vitro, with potential implications for stroke treatment
Pharmaceutical Formulation DevelopmentExplored the compound's mechanism of actionIdentified pathways influenced by the compound that could lead to therapeutic benefits in various diseases

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity at the 3-Position

The 3-position of the pyrazol-5-amine core is a key determinant of bioactivity. Structural analogs vary widely at this position:

Compound 3-Position Substituent Key Properties/Bioactivity References
Target Compound 3-Methylpiperidine-1-carbonyl Enhanced hydrogen bonding (amide), moderate lipophilicity; potential serine protease inhibition
7-(3,5-Dimethylisoxazol-4-yl)-... (30-33) Varied (ethyl, isopropyl, tert-butyl, etc.) Bromodomain inhibitors; substituent size correlates with oral bioavailability
4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (2) Trifluoromethyl High electron-withdrawing effect; antifungal activity (e.g., SDH inhibition)
3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine Phenyldiazenyl Tautomerism observed via DFT; UV/vis applications
1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine Pyrazole ring High purity synthesis; applications in material science

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) substituents (e.g., compound 2 in ) enhance metabolic stability and binding to hydrophobic enzyme pockets, making them potent antifungal agents .
  • Hydrogen-Bonding Groups : The 3-methylpiperidine-1-carbonyl group in the target compound likely improves target engagement in proteases (e.g., thrombin) through amide-mediated hydrogen bonding, a feature absent in alkyl-substituted analogs .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyldiazenyl in ) increase conjugation and UV activity, while aliphatic groups (e.g., tert-butyl in ) improve solubility and pharmacokinetics .

Physicochemical Properties

  • Metabolic Stability : Piperidine rings (as in ) are prone to oxidation, whereas CF₃ groups () resist metabolic degradation .

Biological Activity

1-Methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine, a complex organic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrazole core, which is characterized by a five-membered ring containing two adjacent nitrogen atoms, and is functionalized with a methyl group, a carbonyl group linked to a 3-methylpiperidine moiety, and an amine group. These structural characteristics suggest promising interactions with various biological targets.

  • Molecular Formula : C11H18N4O
  • Molecular Weight : 222.29 g/mol
  • CAS Number : 1267861-07-3

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways and cellular processes.
  • Receptor Binding : Its structure allows for potential binding to various receptors, modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can possess significant cytotoxic effects against various cancer cell lines. The unique combination of the piperidine and pyrazole functionalities in this compound enhances its binding affinity and selectivity towards cancer-related targets.

Compound Activity IC50 (µM)
This compoundCytotoxic against HeLa cellsNot yet determined
Similar Pyrazole DerivativeAnticancer activityIC50 = 9.19

Antiviral Properties

The compound's structural similarities to other pyrazole derivatives suggest potential antiviral activities. For instance, certain pyrazole compounds have been reported to inhibit replication of viruses such as the hepatitis C virus (HCV) and herpes simplex virus (HSV).

Neuroactivity

The presence of the piperidine moiety may confer neuroactive properties, making it a candidate for further exploration in neurological disorders.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antiviral Activity : A study on pyrazole derivatives indicated that certain compounds exhibited significant inhibition against HCV with an EC50 value of 6.7 µM . This suggests that this compound may also exhibit similar antiviral efficacy.
  • Cytotoxicity in Cancer Research : Research on related pyrazole compounds demonstrated effective cytotoxicity against various cancer cell lines, indicating that the structural features of this compound could lead to similar outcomes .

Q & A

Q. What are the common synthetic routes for synthesizing 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine and its structural analogs?

  • Methodological Answer : The compound can be synthesized via condensation reactions using trifluoroacetic acid (TFA) as a catalyst in toluene under reflux conditions. For example, similar pyrazole derivatives (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) are prepared by reacting precursors like ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate with amines in the presence of TFA . Advanced coupling reactions may employ palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) under anhydrous conditions to introduce heterocyclic substituents, as seen in the synthesis of pyrimidoindole derivatives .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

  • Methodological Answer : Key NMR signals include:
  • ¹H NMR : Peaks for the pyrazole NH₂ group (~5.75–5.85 ppm), methyl groups (2.15–3.80 ppm), and aromatic protons (7.07–8.88 ppm) .
  • ¹³C NMR : Carbonyl carbons (170–180 ppm) and pyrazole/piperidine carbons (100–150 ppm) .
    Compare experimental shifts with computed or literature data to validate assignments. For analogs, splitting patterns (e.g., singlet for NH₂) and integration ratios are critical .

Q. What are the standard protocols for evaluating the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS over 1–4 weeks. Pyrazole derivatives are prone to hydrolysis at extreme pH; piperidine carbonyl groups may undergo nucleophilic attack under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data may arise from impurities, tautomerism, or stereochemical variations. Use orthogonal techniques:
  • X-ray crystallography : Resolve ambiguities in molecular conformation (e.g., SHELXL refinement ).
  • High-resolution MS : Confirm molecular formula (e.g., ESI-MS m/z 514.33 [M+H]⁺ for pyrimidoindole derivatives ).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity .

Q. What strategies optimize reaction yields in palladium-catalyzed coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst-Ligand Systems : Use Pd₂(dba)₃ with BINAP for Buchwald-Hartwig aminations, ensuring anhydrous toluene and reflux conditions .
  • Stoichiometry : Maintain a 1:2 molar ratio of aryl halide to amine to minimize side reactions.
  • Workup : Purify via HPLC or column chromatography to isolate products from unreacted starting materials .

Q. How can molecular docking studies predict the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with conserved binding pockets (e.g., bromodomains, kinases).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate interactions. For example, pyrimidoindole derivatives show affinity for BET proteins via hydrogen bonding with acetylated lysine pockets .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro assays (e.g., IC₅₀ values) .

Q. What structural modifications enhance the compound's pharmacokinetic properties while retaining activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 3-methylpiperidine group with morpholine (improves solubility) or azetidine (reduces metabolic clearance) .
  • Prodrug Design : Introduce ester or carbamate groups at the pyrazole NH₂ to enhance oral bioavailability .
  • SAR Analysis : Compare analogs (e.g., 1-phenyl vs. 1-methyl substitution) using in vitro ADME assays .

Technical Notes

  • Data Sources : Structural data from SHELX , synthetic protocols from peer-reviewed journals , and spectroscopic guidelines from NIST .
  • Contradictions : Commercial sources (e.g., ) are excluded per reliability criteria.

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